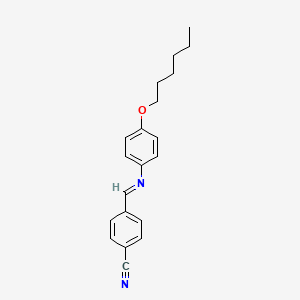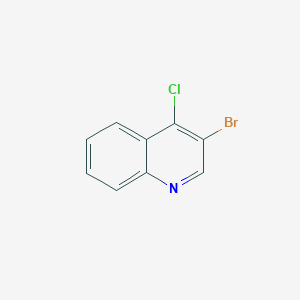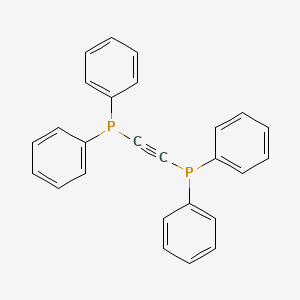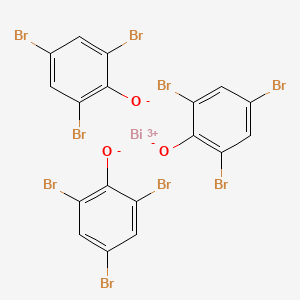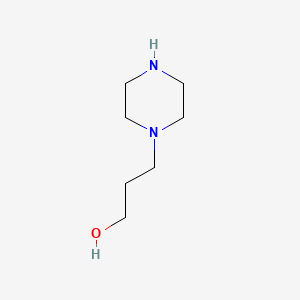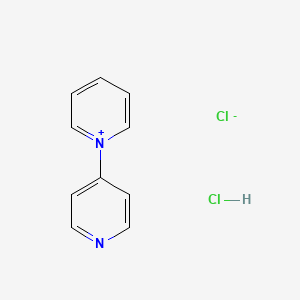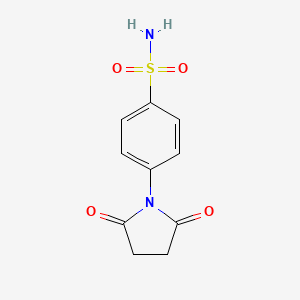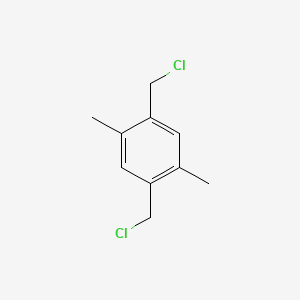
1-(9-Anthryl)ethanol
Übersicht
Beschreibung
“1-(9-Anthryl)ethanol” is a chemical compound with the molecular formula C16H14O . Its average mass is 222.282 Da and its monoisotopic mass is 222.104462 Da . It is also known by other names such as “9-Anthracenemethanol, α-methyl-” and "α-Methyl-9-anthracenemethanol" .
Synthesis Analysis
The synthesis of 1-(9-Anthryl)ethanol and its derivatives has been studied in terms of the absolute gas-phase acidity, Fukui function, the local hard and soft acids and bases principle, and the molecular electrostatic potential . The 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .
Molecular Structure Analysis
The 1-(9-Anthryl)ethanol molecule contains a total of 33 bonds. There are 19 non-H bond(s), 16 multiple bond(s), 1 rotatable bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s) .
Chemical Reactions Analysis
The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(9-Anthryl)ethanol include a density of 1.2±0.1 g/cm3, boiling point of 417.3±14.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 70.7±3.0 kJ/mol, flash point of 186.3±15.9 °C, index of refraction of 1.701, molar refractivity of 73.0±0.3 cm3, and a molar volume of 188.7±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Chiral Solvating Agent in NMR Spectroscopy
1-(9-Anthryl)ethanol and its derivatives, particularly 2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE), have been widely used as powerful chiral solvating agents in NMR spectroscopy. This application is crucial in measuring the splitting induced in the 1H-NMR spectra of various compounds, demonstrating its effectiveness in stereoelectronic analysis (Francotte, Lang, & Winkler, 1991).
Polymerization and Charge-Transfer Complex Formation
1-(9-Anthryl)ethyl methacrylate (9AEMA), synthesized from 1-(9-anthryl)ethanol, shows significant applications in polymerization. It forms charge-transfer complexes with p-chloranil and its homo- and copolymers, indicating potential uses in advanced material sciences (Iwatsuki & Inukai, 1978).
Photoisomerization in Organic Chemistry
The compound's ability to undergo photoisomerization has been explored, particularly in the context of α-(9″-anthryl)ethyl spiro compounds. This has implications for understanding reaction mechanisms in organic chemistry and photophysics (Kawamata, Kikuchi, Okada, & Oda, 1994).
Nucleophilic Character and Stability Studies
Research on the nucleophilic character and stability of carbanions and alkoxides derived from 1-(9-anthryl)ethanol reveals insights into molecular interactions and electronic properties, which are fundamental in organic chemistry (Ramírez, García‐Martínez, & Méndez, 2013).
Diastereoselective Reactions
The use of polyether derivatives of 9-anthryl ethanol in diastereoselective Diels-Alder reactions showcases its potential in stereoselective synthesis, which is critical in the field of medicinal chemistry and drug development (Jones & Ojea-Jiménez, 2005).
Fluorescence Studies in Chemistry
The fluorescence behavior of 1-(9-anthryl)ethanol derivatives, like 9-anthroic acid, is studied extensively. These studies contribute to the understanding of molecular interactions and have applications in fields like photochemistry and materials science (Suzuki, Fujii, Yoshiike, Komatsu, & Iida, 1978).
Wirkmechanismus
Target of Action
The primary target of 1-(9-Anthryl)ethanol is the carbanion . The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .
Mode of Action
1-(9-Anthryl)ethanol interacts with its target, the carbanion, through a process of electron-acceptor delocalization . This interaction results in the stabilization of the negative charge in the carbanion . The central ring of the 9-anthryl group plays a significant role in this interaction, making it more reactive than the edge rings for soft-soft interactions .
Biochemical Pathways
The biochemical pathways affected by 1-(9-Anthryl)ethanol involve the carbanions and alkoxides derived from 1-(9-Anthryl)ethanol . The compound’s interaction with these targets leads to changes in their stability, influencing the overall biochemical pathway .
Result of Action
The molecular and cellular effects of 1-(9-Anthryl)ethanol’s action primarily involve the stabilization of the carbanion . This stabilization is achieved through the compound’s interaction with the carbanion, which results in electron-acceptor delocalization .
Eigenschaften
IUPAC Name |
1-anthracen-9-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADANNQOTZBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322135 | |
| Record name | 1-(9-ANTHRYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-Anthryl)ethanol | |
CAS RN |
7512-20-1 | |
| Record name | 7512-20-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(9-ANTHRYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-(9-anthryl)ethanol?
A1: The molecular formula of 1-(9-anthryl)ethanol is C16H14O, and its molecular weight is 222.28 g/mol.
Q2: Is 1-(9-anthryl)ethanol chiral?
A2: Yes, 1-(9-anthryl)ethanol is chiral due to the presence of a stereogenic center at the carbon atom bearing the hydroxyl group. It exists as two enantiomers, (R)-1-(9-anthryl)ethanol and (S)-1-(9-anthryl)ethanol.
Q3: What spectroscopic techniques are commonly employed to characterize 1-(9-anthryl)ethanol?
A3: 1-(9-anthryl)ethanol is commonly characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry. []
Q4: How is the enantiomeric purity of 1-(9-anthryl)ethanol determined?
A4: The enantiomeric purity of 1-(9-anthryl)ethanol can be determined using chiral HPLC or by employing chiral solvating agents like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol in 1H NMR spectroscopy. [, , ]
Q5: Does 1-(9-anthryl)ethanol exhibit fluorescence?
A5: Yes, 1-(9-anthryl)ethanol displays fluorescence due to the presence of the anthracene moiety. The fluorescence quantum yield in cyclohexane and water is reported to be 0.35 ± 0.04. []
Q6: How is 1-(9-anthryl)ethanol utilized in chiral recognition studies?
A6: 1-(9-anthryl)ethanol, particularly its enantiopure forms, serves as a chiral solvating agent (CSA) in NMR spectroscopy to differentiate between enantiomers of various compounds, including pharmaceuticals and natural products. [, , , , , ]
Q7: Can you elaborate on the mechanism of chiral recognition by 1-(9-anthryl)ethanol?
A7: 1-(9-anthryl)ethanol differentiates enantiomers by forming transient diastereomeric complexes with the analyte through interactions like hydrogen bonding and π-π stacking. These complexes exhibit distinct NMR signals, enabling enantiomeric discrimination. [, , , , , ]
Q8: Has 1-(9-anthryl)ethanol been used in the development of chiral stationary phases (CSPs)?
A8: Yes, derivatives of 1-(9-anthryl)ethanol have been incorporated into chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) enantioseparations, demonstrating its potential in chiral chromatography. [, ]
Q9: How does the structure of 1-(9-anthryl)ethanol contribute to its chiral recognition ability?
A9: The anthracene moiety provides a large, rigid aromatic surface capable of engaging in π-π interactions, while the chiral center bearing the hydroxyl group facilitates hydrogen bonding and introduces steric hindrance, contributing to enantioselectivity. [, , ]
Q10: What is the significance of π-facial hydrogen bonding in 1-(9-anthryl)ethanol?
A10: Crystallographic studies have revealed the presence of intermolecular π-facial hydrogen bonding between the hydroxyl group of one 1-(9-anthryl)ethanol molecule and the π-electron cloud of the anthracene ring in another molecule. This unique interaction is thought to contribute to its chiral recognition abilities. [, ]
Q11: What types of compounds have been successfully resolved using 1-(9-anthryl)ethanol as a chiral selector?
A11: 1-(9-anthryl)ethanol has been successfully employed to resolve enantiomers of various compounds, including pharmaceuticals like mexiletine and prilocaine, as well as natural products like γ-lactones and dioxopiperazines. [, , , ]
Q12: Are there any studies on the photophysical properties of 1-(9-anthryl)ethanol in the presence of DNA?
A12: Yes, research indicates that the photophysical properties of 1-(9-anthryl)ethanol, such as fluorescence quantum yield and lifetime, are altered upon binding to DNA. These changes depend on the enantiomer used and the DNA sequence, providing insights into binding modes and affinities. []
Q13: Has 1-(9-anthryl)ethanol been used to study enantioselective processes in other contexts?
A13: Yes, 1-(9-anthryl)ethanol has been employed as a chiral auxiliary in asymmetric synthesis and as a chiral probe in enantioselective separations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





